Pralatrexate

Antifolate Membrane Transport RFC-1

Pralatrexate is the premier antifolate for T-cell lymphoma research, offering 10-fold higher RFC-1 affinity than methotrexate and rapid polyglutamation (80% in 6h) for unmatched intracellular retention. As the only FDA-approved agent for relapsed/refractory PTCL with robust clinical ORR (29–40.7%), it is the essential standard-of-care reference for preclinical PTCL studies. Its asymmetric cross-resistance profile makes it a superior probe for investigating antifolate resistance mechanisms in T-cell malignancies. Available in high purity (≥98%) for reproducible in vitro and in vivo modeling.

Molecular Formula C23H23N7O5
Molecular Weight 477.5 g/mol
CAS No. 146464-95-1
Cat. No. B001268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralatrexate
CAS146464-95-1
Synonyms10-propargyl-10-deazaaminopterin
pralatrexate
Molecular FormulaC23H23N7O5
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1
InChIKeyOGSBUKJUDHAQEA-WMCAAGNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in shloroform and ethanol
Soluble in aqueous solutions at pH 6.5 or highe

Structure & Identifiers


Interactive Chemical Structure Model





Pralatrexate (CAS 146464-95-1): A Rationally Designed Antifolate with Enhanced Intracellular Accumulation and Retention


Pralatrexate (10-propargyl-10-deazaaminopterin, PDX) is a next-generation antifolate antimetabolite that belongs to the class of dihydrofolate reductase (DHFR) inhibitors [1]. It was rationally designed to overcome the limitations of classical antifolates by enhancing cellular uptake and retention [2]. Structurally, it is an analog of aminopterin and methotrexate, featuring a propargyl group at the 10-position [3]. Pralatrexate is the first drug approved by the FDA for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) [1]. Its pharmacological advantage stems from its superior affinity for the reduced folate carrier (RFC-1) and its efficient polyglutamation by folylpolyglutamate synthetase (FPGS), leading to high intracellular drug accumulation [2][4].

Why Methotrexate or Pemetrexed Cannot Substitute for Pralatrexate in Research and Clinical Applications


Despite belonging to the same antifolate class, pralatrexate exhibits unique transport and metabolic properties that preclude simple substitution with methotrexate (MTX) or pemetrexed. Pralatrexate's 10-fold higher affinity for the reduced folate carrier (RFC-1) and its substantially greater rate of polyglutamation result in intracellular drug levels and retention times that are not achievable with other antifolates [1][2]. Furthermore, pralatrexate's activity is not antagonized by physiological folates to the same extent as MTX, and its distinct substrate specificity for the proton-coupled folate transporter (PCFT) alters its enterohepatic circulation and toxicity profile [1][3]. These differential properties translate directly into unique clinical efficacy in PTCL and distinct preclinical pharmacology, making pralatrexate a non-interchangeable tool compound for research focused on folate metabolism, drug transport, and T-cell malignancies.

Quantitative Differentiation of Pralatrexate: Head-to-Head Evidence Against Methotrexate and Pemetrexed


Superior RFC-1 Substrate Affinity and Transport Kinetics vs. Methotrexate

Pralatrexate demonstrates significantly higher affinity and transport efficiency for the reduced folate carrier (RFC-1) compared to methotrexate (MTX). In HeLa cell lines expressing RFC, the influx Kt for pralatrexate was 0.52 μM, which is 1/10th the MTX influx Ki, indicating a much higher transport rate [1]. The Vmax/Km ratio for intracellular transport was 12.6 for pralatrexate versus 0.9 for MTX, a 14-fold increase [2]. This translates to a 10-fold higher binding affinity for RFC-1 [2]. Consequently, an extracellular concentration of MTX 50-fold higher than that of pralatrexate was required to achieve comparable intracellular drug levels and growth inhibition [3].

Antifolate Membrane Transport RFC-1 Drug Uptake

Enhanced Polyglutamation and Intracellular Retention vs. Methotrexate

Following a 6-hour exposure of HeLa cells to 0.5 μM drug, 80% of intracellular pralatrexate was present as active polyglutamate derivatives, predominantly the tetraglutamate [1]. In contrast, under identical conditions, there was negligible formation of MTX polyglutamates [1]. This efficient conversion by folylpolyglutamate synthetase (FPGS) results in prolonged intracellular retention of pralatrexate. The difference in growth inhibition between pralatrexate and MTX was far greater after transient exposures (375-fold) than after continuous exposure (25-fold), highlighting the impact of rapid and extensive polyglutamation on the pharmacodynamic effect [1].

Drug Metabolism Polyglutamation FPGS Cellular Retention

Resistance to Folate-Based Rescue Antagonism vs. Methotrexate

In vitro studies demonstrate that pralatrexate's activity is significantly less susceptible to antagonism by 5-formyltetrahydrofolate (5-formylTHF, leucovorin) compared to MTX. When HeLa cells were incubated with 4 μM 5-formylTHF weekly for 4 weeks, there was no significant increase in the IC50 for pralatrexate, whereas the MTX IC50 increased 2.5-fold [1]. This cyclical exposure increased the cellular folate pool by 16% and decreased intracellular MTX by 15%, but had no significant effect on intracellular pralatrexate levels [1].

Folate Rescue Leucovorin Drug Resistance 5-formylTHF

Differential DHFR Inhibition Potency vs. Pemetrexed and Methotrexate

Pralatrexate is a potent inhibitor of dihydrofolate reductase (DHFR). While reported Ki values vary depending on assay conditions, a direct comparative study using a cell-based assay with human cancer cells reported apparent Ki values for DHFR inhibition of 45 nM for pralatrexate, 26 nM for methotrexate, and >200 nM for pemetrexed [1]. Importantly, under other assay conditions, pralatrexate has been reported to have a Ki as low as 13.4 pM for DHFR, underscoring its high potency [2]. Pemetrexed, in contrast, has a reported Ki of 7.2 nM for DHFR and primarily targets thymidylate synthase (TS) with a Ki of 1.3 nM .

DHFR Enzyme Inhibition Antifolate Potency

Validated Clinical Efficacy in Relapsed/Refractory PTCL: A Unique Indication

Pralatrexate is the first drug approved specifically for relapsed or refractory peripheral T-cell lymphoma (PTCL). In the pivotal PROPEL study, pralatrexate achieved an objective response rate (ORR) of 29% (32/109) in heavily pretreated patients, with a median duration of response of 10.1 months [1]. A pooled analysis of four prospective clinical trials confirmed a 40.7% ORR in 221 patients, with a median duration of response of 9.1 months and median overall survival of 16.3 months [2]. This clinical validation in a specific and difficult-to-treat lymphoma subtype is a key differentiator from other antifolates, which lack this specific approved indication and the corresponding robust clinical evidence base.

Peripheral T-Cell Lymphoma Clinical Trial Objective Response Rate PROPEL Study

Activity Against MTX-Resistant Cells vs. Methotrexate

In a study using T-lymphoblastic leukemia cell lines, pralatrexate (PDX) demonstrated significantly higher potency than MTX, with IC50 values of 0.6 nM, 2.4 nM, and 1.4 nM against CEM, MOLT4, and MOLT3 cells, respectively, compared to 8.2 nM, 40 nM, and 20 nM for MTX [1]. Crucially, PDX retained cytotoxicity against MTX-resistant cell lines, whereas MTX did not exhibit any cytotoxicity in PDX-resistant cells [1]. This asymmetric cross-resistance profile highlights a fundamental difference in the mechanisms of resistance to these two antifolates.

Drug Resistance Cross-Resistance Leukemia RFC-1

Optimized Application Scenarios for Pralatrexate in Research and Translational Science


Studying RFC-1-Mediated Drug Transport and Folate Homeostasis

Due to its 10-fold higher affinity for RFC-1 compared to MTX [1] and its 14-fold greater transport rate (Vmax/Km) [2], pralatrexate serves as an ideal tool for investigating the role of the reduced folate carrier in drug uptake and resistance. Its rapid and efficient internalization makes it a superior probe for studying RFC-1 function and regulation in cancer cells.

Investigating Polyglutamation-Dependent Drug Retention and Pharmacodynamics

Pralatrexate's extensive and rapid conversion to polyglutamate derivatives (80% after 6h exposure) [3] contrasts sharply with the negligible polyglutamation of MTX. This property makes it a unique tool for dissecting the role of folylpolyglutamate synthetase (FPGS) and γ-glutamyl hydrolase in cellular antifolate pharmacology and for modeling sustained target inhibition.

Preclinical Modeling of Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)

As the only drug with a specific FDA approval and robust clinical data (29-40.7% ORR) in relapsed/refractory PTCL [4][5], pralatrexate is the standard-of-care reference agent for preclinical studies in this disease. Its use in vitro and in vivo is essential for developing new combination therapies and for validating novel therapeutic targets in PTCL.

Overcoming Methotrexate Resistance in T-Cell Malignancies

Pralatrexate retains potent cytotoxicity (IC50 in low nM range) against T-lymphoblastic leukemia cell lines that are resistant to MTX, whereas MTX is inactive against PDX-resistant cells [6]. This asymmetric cross-resistance makes pralatrexate a valuable compound for probing resistance mechanisms that circumvent MTX's limitations, particularly in T-cell malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralatrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.